2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a thiophene core substituted with a 3,5-dimethylpyrazole carbonyl group at the 2-position and a sulfonamide moiety at the 3-position. The sulfonamide nitrogen is further substituted with a methyl group and a 4-isopropylphenyl ring. Such hybrid architectures are of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (antibacterial, antitumor) and pyrazole derivatives (anti-inflammatory, kinase inhibition) .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13(2)16-6-8-17(9-7-16)22(5)28(25,26)18-10-11-27-19(18)20(24)23-15(4)12-14(3)21-23/h6-13H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOSHOJCWIVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the thiophene ring separately. The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with β-diketones . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones . The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and Gewald reactions, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated sulfonamides
Scientific Research Applications
Antibacterial Activity
Research indicates that thiophenesulfonamide derivatives, including the compound , exhibit significant antibacterial properties. A study demonstrated that certain derivatives were effective against a range of bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ceftriaxone, showcasing their potential as antibacterial agents .
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide | 40-50 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae |
| Ceftriaxone | Variable | E. faecalis, P. aeruginosa |
Inhibition of Quorum Sensing
Thiophenesulfonamides have been studied for their ability to inhibit quorum sensing in bacteria, a crucial mechanism for bacterial communication and virulence. The compound's structure plays a vital role in its activity; modifications that maintain the sulfonamide core while altering substituents on the pyrazole or thiophene rings can enhance efficacy against pathogenic bacteria .
Study on Antibacterial Efficacy
In a comparative study involving various thiourea derivatives, the tested compound demonstrated potent antibacterial activity with inhibition zone diameters ranging from 19 mm to 30 mm against different strains . This positions it as a promising candidate for further development into therapeutic agents.
Structure-Activity Relationship Analysis
A detailed structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole and thiophene rings significantly influenced the antibacterial potency of the compounds . This insight is crucial for guiding future synthetic efforts aimed at optimizing efficacy.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site . The pyrazole and thiophene rings may also interact with various receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are outlined below:
Core Heterocycle and Functional Group Variations
- Compound 5c ([5-(3,5-Dimethyl-pyrazole-1-carbonyl)-3-methyl-4-phenylthieno[2,3-b]thiophene-2-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone): Core: Thieno[2,3-b]thiophene (fused bicyclic system) vs. monocyclic thiophene in the target compound. Functional Groups: Dual pyrazole carbonyl groups at positions 2 and 5 vs. a single pyrazole carbonyl in the target. Physicochemical Data:
- Melting Point: >300°C (indicative of high crystallinity and thermal stability) .
- IR Spectroscopy: C=O stretch at 1,670 cm⁻¹, consistent with pyrazole carbonyl conjugation . Implications: The fused thienothiophene core in 5c may enhance π-stacking interactions in solid-state packing, while the dual carbonyl groups could increase polarity compared to the target compound.
- CAS 1325303-98-7 (N-(2-(3,5-Dimethyl-1H-Pyrazole-1-Carbonyl)Thiophen-3-yl)-4-Ethyl-N-Methylbenzenesulfonamide): Substituent Variation: 4-Ethylphenyl vs. 4-isopropylphenyl in the target compound.
Research Findings and Mechanistic Insights
- Structural Determination : Analogous compounds (e.g., 5c) were likely characterized using X-ray crystallography via SHELX software, a gold standard for small-molecule refinement . The high melting point of 5c correlates with dense crystal packing, as enabled by SHELXL refinement.
- Substituent Effects: The isopropyl group in the target compound may enhance hydrophobic interactions in biological targets (e.g., enzyme active sites) compared to ethyl or phenyl analogs. The absence of a second pyrazole carbonyl (vs.
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a member of a class of molecules that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The chemical structure of the compound can be broken down into several key components:
- Pyrazole moiety : Known for its diverse biological activities including antimicrobial and anti-inflammatory properties.
- Thiophene ring : Often associated with electronic properties that enhance biological interactions.
- Sulfonamide group : Commonly found in pharmaceuticals, known for its antibacterial properties.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N3O3S2 |
| Molecular Weight | 465.59 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Properties
The sulfonamide group in this compound is linked to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that such compounds can reduce pro-inflammatory cytokine production.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiophene-containing compounds. The unique structure of this compound suggests it may interact with specific cancer cell pathways. Preliminary data indicate that it could induce apoptosis in various cancer cell lines, potentially through the modulation of apoptosis-related proteins.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to receptors on cell surfaces, altering cellular responses.
- Signal Transduction Modulation : The compound could affect intracellular signaling cascades, leading to altered gene expression.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL for certain derivatives, indicating strong antimicrobial activity .
Study 2: Anti-inflammatory Activity
A comprehensive analysis revealed that sulfonamide derivatives exhibited significant inhibition of COX-2 enzyme activity. In vitro assays demonstrated a dose-dependent reduction in inflammatory markers in human cell lines .
Study 3: Anticancer Activity
Research conducted on similar thiophene-based compounds showed promising results in inhibiting tumor growth in vivo. For instance, one study reported an IC50 value below that of standard chemotherapeutics like doxorubicin when tested against A-431 and Jurkat cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
